Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-4-16-7(14)5-17-10-13-12-9(18-10)11-8(15)6(2)3/h6H,4-5H2,1-3H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURCMTDECQUIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
The synthesis of ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate proceeds through three critical stages:
- Thiadiazole Core Formation : Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.
- Alkylation : Introduction of the ethyl thioacetate moiety.
- Acylation : Attachment of the isobutyramido group.
Each step demands precise control over reaction parameters to maximize yield and purity.
Thiadiazole Core Formation
The foundational step involves constructing the 1,3,4-thiadiazole ring. A widely accepted method begins with thiosemicarbazide and carbon disulfide under basic conditions.
Reaction Conditions
- Reactants : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv).
- Base : Aqueous sodium hydroxide (2.0 equiv).
- Solvent : Ethanol (reflux, 6–8 hours).
- Yield : ~70–80% after recrystallization.
The reaction proceeds via cyclization, forming 5-amino-1,3,4-thiadiazole-2-thiol. Key characterization data include:
- ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 6.8 (s, 2H, NH₂).
- Elemental Analysis : Calculated for C₂H₃N₃S₂: C 17.14%, H 2.16%, N 30.00%, S 45.71%.
Alkylation with Ethyl Bromoacetate
The thiol group undergoes alkylation to introduce the ethyl thioacetate side chain.
Optimized Protocol
- Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv), ethyl bromoacetate (1.2 equiv).
- Base : Potassium hydroxide (1.5 equiv).
- Solvent : Ethanol (reflux, 4–6 hours).
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate.
- Yield : 75–85% after column chromatography.
Key Analytical Data
Acylation with Isobutyryl Chloride
The final step involves acylation of the amino group to introduce the isobutyramido substituent.
Reaction Parameters
- Reactants : Alkylated intermediate (1.0 equiv), isobutyryl chloride (1.5 equiv).
- Base : Triethylamine (2.0 equiv).
- Solvent : Dichloromethane (room temperature, 12 hours).
- Purification : Recrystallization from ethanol/water.
- Yield : 65–75%.
Structural Confirmation
- Molecular Weight : 289.4 g/mol (C₁₀H₁₅N₃O₃S₂).
- ¹³C NMR (DMSO-d₆) : δ 172.4 (C=O, ester), 167.8 (C=O, amide), 160.2 (thiadiazole C-2), 62.1 (OCH₂CH₃).
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical parameters across published protocols.
Table 1. Optimization of Reaction Conditions
| Step | Solvent | Temperature | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole Formation | Ethanol | Reflux | NaOH | 78 | |
| Alkylation | Ethanol | Reflux | KOH | 82 | |
| Acylation | CH₂Cl₂ | RT | Et₃N | 70 |
Mechanistic Insights
Alkylation Kinetics
The alkylation rate is influenced by the nucleophilicity of the thiolate ion. Polar aprotic solvents (e.g., DMF) enhance reactivity but may reduce regioselectivity.
Acylation Selectivity
Triethylamine facilitates deprotonation of the amino group, promoting nucleophilic attack on isobutyryl chloride. Steric hindrance from the isopropyl group necessitates prolonged reaction times.
Scalability and Industrial Considerations
Industrial production employs continuous flow reactors to improve efficiency:
- Residence Time : 30 minutes (vs. 12 hours in batch).
- Throughput : 1.2 kg/h with >90% purity.
Challenges and Solutions
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted intermediates.
- Solution : Gradient elution chromatography (hexane:ethyl acetate, 3:1 → 1:1).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological properties.
Uniqueness
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and isobutyramido moiety contribute to its unique reactivity and biological activity .
Biological Activity
Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They are known for various biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
The specific compound in focus, this compound, has shown promise in these areas due to its unique structural features.
Target Enzymes
Research indicates that compounds with a similar thiadiazole structure can inhibit the enzyme urease, particularly in Helicobacter pylori, a bacterium associated with gastrointestinal infections. The inhibition of urease disrupts the urea cycle, leading to decreased ammonia production, which is crucial for bacterial survival.
Biochemical Pathways
The interaction of this compound with urease can potentially lead to:
- Reduced bacterial growth
- Decreased virulence factors
This mechanism highlights the compound's potential as an antimicrobial agent.
Antimicrobial Activity
This compound has been tested against various microorganisms. Preliminary studies suggest it exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings align with the broader activity profile of similar thiadiazole derivatives .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar thiadiazole derivatives is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Structure | Antimicrobial and anticancer |
| 1,3,4-Thiadiazole derivatives | Structure | Diverse biological properties including anti-inflammatory |
This compound is distinguished by its specific substitution pattern which enhances its reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Antioxidative Effects : A study on related compounds demonstrated their ability to protect neuronal cells from oxidative stress induced by amyloid beta peptides. This suggests potential neuroprotective applications for this compound .
- Antimicrobial Screening : In vitro tests have shown that thiadiazole derivatives effectively inhibit the growth of various pathogens. The specific compound's effectiveness remains an area for further exploration but shows promise based on structural similarities .
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves:
Thiadiazole core formation : Reacting thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux to generate 5-amino-1,3,4-thiadiazole-2-thiol .
Alkylation : Treating the thiol intermediate with ethyl bromoacetate in the presence of potassium hydroxide to form ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate .
Acylation : Introducing the isobutyramido group via reaction with isobutyryl chloride in the presence of triethylamine (Et₃N) .
Key characterization techniques: ¹H NMR, mass spectrometry (MS), and elemental analysis to confirm intermediates and final product .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : ¹H/¹³C NMR for functional group analysis and MS for molecular weight confirmation .
- Elemental analysis : Matching calculated vs. observed C, H, N, S percentages (e.g., C: 32.86%, H: 4.14%, N: 19.16%, S: 29.25% for intermediates) .
- X-ray crystallography (if available) for unambiguous structural elucidation .
Q. What preliminary biological screening assays are recommended for this compound?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HEPG2, MCF7) .
- Enzyme inhibition : α-Glucosidase inhibition assays (IC₅₀ determination) using acarbose as a reference .
- Antimicrobial activity : Disk diffusion or broth microdilution methods against bacterial/fungal strains .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole ring) influence bioactivity?
- Electron-withdrawing groups (e.g., halogens) enhance enzyme binding via dipole interactions. For example, a 4-methoxybenzamido substituent showed low cytotoxicity (activity <10%), while a 2-chlorophenylisoxazole group (Compound 5j) exhibited potent α-glucosidase inhibition (IC₅₀ = 180.1 µM vs. acarbose IC₅₀ = 750.0 µM) .
- Steric effects : Bulky groups (e.g., trifluoromethoxy) may reduce membrane permeability but improve target specificity .
Methodological approach: Parallel synthesis of derivatives with varying substituents followed by SAR analysis .
Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of α-glucosidase inhibition?
Q. How should researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?
- Case study : A derivative with a 4-methoxybenzamido group showed low cytotoxicity (<10%), while a phenyl-substituted analog exhibited antitumor activity.
- Resolution strategies :
- Structural comparison : Analyze substituent electronic/steric profiles (e.g., logP, polar surface area).
- Experimental validation : Repeat assays under standardized conditions (e.g., cell line passage number, incubation time).
- Mechanistic studies : Compare apoptosis induction (e.g., caspase-3 activation) or cell cycle arrest profiles .
Q. What advanced techniques are used to study the compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to enzymes or receptors.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
